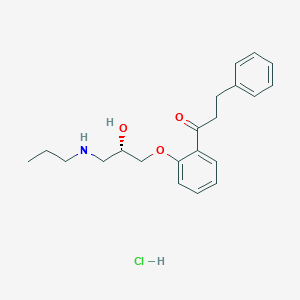
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride, commonly known as BRL-15572, is a chemical compound that belongs to the class of oxazoline derivatives. It has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission.
Mecanismo De Acción
BRL-15572 exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily located in the mesolimbic and mesocortical regions of the brain. It has been implicated in the regulation of various physiological processes such as reward, motivation, and cognition. By blocking the dopamine D3 receptor, BRL-15572 reduces the release of dopamine in these regions, thereby modulating the activity of the dopaminergic system.
Biochemical and Physiological Effects
BRL-15572 has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. This modulation of the dopaminergic system has been implicated in the potential therapeutic applications of BRL-15572 in the treatment of various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BRL-15572 is its selective antagonist activity towards the dopamine D3 receptor. This allows for the specific modulation of the dopaminergic system without affecting other neurotransmitter systems. However, one of the limitations of BRL-15572 is its hydrophilic nature, which can limit its ability to penetrate the blood-brain barrier. This can make it difficult to achieve therapeutic concentrations of the compound in the brain.
Direcciones Futuras
There are several potential future directions for the study of BRL-15572. One area of research could be the development of more potent and selective antagonists of the dopamine D3 receptor. Another potential direction could be the investigation of the potential therapeutic applications of BRL-15572 in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, the development of more effective methods for delivering BRL-15572 to the brain could also be an area of future research.
Métodos De Síntesis
The synthesis of BRL-15572 involves the condensation of 3-(4-bromobenzyl)-1,2-oxazole-5-carboxylic acid with 3-piperidin-1-ylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to exhibit selective antagonist activity towards the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, motivation, reward, and cognition.
Propiedades
Número CAS |
102820-99-5 |
|---|---|
Fórmula molecular |
C24H30ClN3O |
Peso molecular |
412 g/mol |
Nombre IUPAC |
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine;hydrochloride |
InChI |
InChI=1S/C24H29N3O.ClH/c1-4-11-21(12-5-1)20-27(18-10-17-26-15-8-3-9-16-26)24-19-23(25-28-24)22-13-6-2-7-14-22;/h1-2,4-7,11-14,19H,3,8-10,15-18,20H2;1H |
Clave InChI |
WAQHCSUWLOLSTH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl |
SMILES canónico |
C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl |
Otros números CAS |
102820-99-5 |
Sinónimos |
5-(N-benzyl-N(3-piperidinopropyl))amino-3-phenylisoxazole HCl MLV 208 MLV-208 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)




![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)

